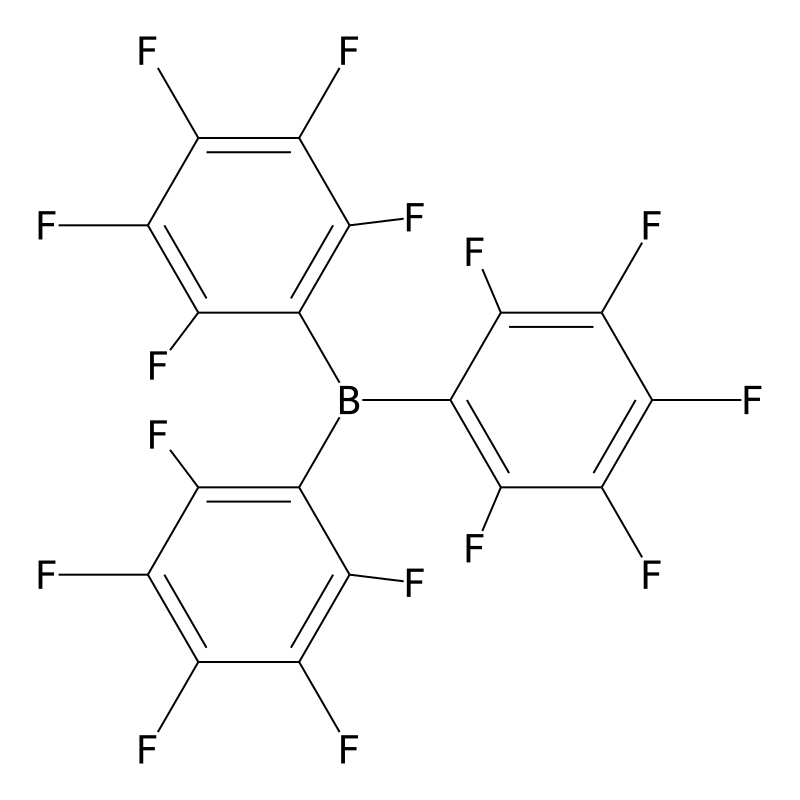

Tris(perfluorophenyl)borane

Content Navigation

Traditional olefin polymerization co-catalysts demand massive MAO excess or corrosive boron trihalides, compromising purity. Tris(perfluorophenyl)borane (BCF) eliminates these inefficiencies.

- Replaces MAO at 1:1 stoichiometric activation, reducing co-catalyst loading 10,000-fold.

- Metal-free hydrosilylation at

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Tris(perfluorophenyl)borane (CAS 1109-15-5), commonly abbreviated as BCF or B(C6F5)3, is a neutral, tri-coordinate boron Lewis acid characterized by three electron-withdrawing pentafluorophenyl substituents [1]. It serves as a commercially critical, bench-stable alternative to gaseous boron trihalides and expensive transition-metal catalysts. Highly soluble in non-polar organic solvents, BCF acts as a potent molecular activator with an exceptional ability to abstract alkyl or hydride groups to generate weakly coordinating anions[2]. Its primary industrial procurement value lies in its role as an indispensable co-catalyst for metallocene-mediated olefin polymerization, a metal-free catalyst for hydrosilylation, and a highly effective electrolyte additive for advanced lithium-ion batteries [1].

Research Fit

References

Replacing Tris(perfluorophenyl)borane with generic in-class alternatives severely compromises process efficiency, catalyst turnover, and product purity. Substituting with the non-fluorinated analog triphenylborane (B(C6H5)3) results in a catastrophic loss of Lewis acidity, rendering it completely inactive for demanding catalytic abstractions[1]. Conversely, substituting with cheaper boron trihalides like BF3 or BCl3 introduces highly corrosive, gaseous reagents that demand specialized handling infrastructure and form irreversible, dead-end adducts with oxygenated substrates, killing catalytic turnover[1]. In polymerization workflows, reverting to traditional methylaluminoxane (MAO) requires up to 10,000-fold higher co-catalyst loadings, introducing massive aluminum residues that degrade the optical and electrical properties of the final polymer and necessitate costly post-synthesis purification [2].

Substitution Risk

References

- [1] Beckett, M. A., et al. 'Lewis acidity of tris(pentafluorophenyl)borane: crystal and molecular structure of B(C6F5)3·OPEt3.' Inorganic Chemistry Communications, 2000.

- [2] Marks, T. J., et al. 'New Organo-Lewis Acids. Tris(β-perfluoronaphthyl)borane (PNB) as a Highly Active Cocatalyst for Metallocene-Mediated Ziegler−Natta α-Olefin Polymerization.' Organometallics, 1994.

Bench-Stable Lewis Acidity Without Gas Handling

Tris(perfluorophenyl)borane provides a unique balance of extreme Lewis acidity and practical processability. Using the Gutmann-Beckett method, B(C6F5)3 demonstrates an Acceptor Number (AN) of 82, placing it in the same tier of acidity as the highly toxic and corrosive gas BF3 (AN ≈ 89) [1]. In stark contrast, its non-fluorinated analog B(C6H5)3 exhibits negligible Lewis acidity and fails to activate standard probes[1]. This allows facilities to achieve near-BF3 catalytic potency using a tractable, weighable solid.

| Evidence Dimension | Gutmann-Beckett Acceptor Number (AN) |

| Target Compound Data | AN = 82 (Solid, bench-stable) |

| Comparator Or Baseline | BF3 (AN ≈ 89, toxic gas) and B(C6H5)3 (AN = negligible) |

| Quantified Difference | Delivers 92% of the Lewis acidity of BF3 without gaseous handling risks, and infinitely higher practical acidity than B(C6H5)3. |

| Conditions | Gutmann-Beckett method (31P NMR spectroscopy with Et3PO probe) |

Allows scale-up of strong Lewis acid-catalyzed reactions in standard reactors without the capital expense of specialized gas-handling and corrosion-resistant infrastructure.

Co-Catalyst Loading Reduction in Polyolefin Synthesis

In metallocene-mediated olefin polymerization, B(C6F5)3 acts as a discrete molecular activator that operates at stoichiometric ratios. It successfully activates metallocene dimethyls at a 1:1 catalyst-to-cocatalyst molar ratio [1]. Traditional activation using methylaluminoxane (MAO) requires massive excesses, typically ranging from 100:1 to 10,000:1 (Al:Zr) to achieve acceptable polymerization activity [1].

| Evidence Dimension | Activator-to-Metal Molar Ratio |

| Target Compound Data | 1:1 (B:Zr or B:Ti) |

| Comparator Or Baseline | Methylaluminoxane (MAO) requiring 10^2 to 10^4:1 (Al:Metal) ratios |

| Quantified Difference | Reduces required activator molar loading by 99% to 99.99%. |

| Conditions | Homogeneous metallocene-mediated Ziegler-Natta α-olefin polymerization |

Drastically reduces aluminum contamination in the final polymer, eliminating the need for expensive post-synthesis de-ashing steps in high-value plastics manufacturing.

Anion Abstraction Thermodynamics

The efficacy of a Lewis acid in generating reactive cations depends heavily on its ability to abstract and hold anions. The experimentally determined Fluoride Ion Affinity (FIA) for B(C6F5)3 is 106 kcal/mol (440 kJ/mol) [1]. For comparison, the classical strong Lewis acid BF3 has an FIA of only 81 kcal/mol (340 kJ/mol) [1]. This massive thermodynamic advantage ensures that B(C6F5)3 can efficiently abstract methide, hydride, or fluoride ions to form the highly stable, weakly coordinating [XB(C6F5)3]− anion.

| Evidence Dimension | Fluoride Ion Affinity (FIA) |

| Target Compound Data | 106 kcal/mol (440 kJ/mol) |

| Comparator Or Baseline | Boron trifluoride (BF3) FIA = 81 kcal/mol (340 kJ/mol) |

| Quantified Difference | 25 kcal/mol (100 kJ/mol) higher thermodynamic driving force for anion capture. |

| Conditions | Thermochemical affinity for fluoride/anion abstraction in non-coordinating solvents |

Ensures complete, irreversible generation of the active cationic metal center in catalysis, maximizing the productivity of expensive transition-metal precursors.

Catalytic Turnover in Metal-Free Hydrosilylation

Unlike traditional boron trihalides (such as BCl3 or BF3) that form strong, irreversible adducts with oxygen-containing substrates, B(C6F5)3 forms labile adducts that permit continuous catalytic turnover[1]. In the hydrosilylation of carbonyl compounds, B(C6F5)3 enables quantitative reduction with catalyst loadings as low as 0.05 to 5 mol% [1]. Standard boron Lewis acids are stoichiometrically consumed in these reactions, failing to act as true catalysts.

| Evidence Dimension | Substrate Adduct Reversibility and Catalyst Loading |

| Target Compound Data | Labile adducts enabling turnover at <5 mol% loading |

| Comparator Or Baseline | Boron trihalides (irreversible adducts, >100 mol% stoichiometric consumption) |

| Quantified Difference | Shifts reaction from stoichiometric reagent consumption to highly efficient true catalysis. |

| Conditions | Metal-free hydrosilylation of carbonyls and carboxylic acids |

Eliminates the need for expensive platinum-group metal (PGM) catalysts in silane reductions, lowering procurement costs and avoiding heavy-metal carryover in pharmaceutical synthesis.

Metallocene-Catalyzed Polyolefin Production

Directly leveraging its 1:1 stoichiometric activation efficiency (Section 3), B(C6F5)3 is the premier co-catalyst for industrial Ziegler-Natta and metallocene polymerization. It replaces high-loading MAO, producing high-purity, low-residue polymers with precisely controlled microstructures suitable for advanced optical, medical, and electronic packaging applications [1].

Metal-Free API Synthesis via Hydrosilylation

Because it forms labile adducts that enable continuous catalytic turnover at sub-5 mol% loadings (Section 3), B(C6F5)3 is highly favored in the pharmaceutical industry for the metal-free hydrosilylation of carbonyls and imines. It completely eliminates the risk of platinum or palladium contamination in final Active Pharmaceutical Ingredients (APIs)[2].

Lithium-Ion Battery Electrolyte Formulation

Capitalizing on its extreme thermodynamic driving force for anion capture (FIA of 106 kcal/mol, Section 3), B(C6F5)3 is utilized as a premium electrolyte additive. It actively scavenges trace water and hydrogen fluoride (HF) while forming a highly stable solid-electrolyte interphase (SEI), significantly improving capacity retention and lowering internal impedance in high-voltage cells[3].

Application Fit

References

- [1] Marks, T. J., et al. 'New Organo-Lewis Acids. Tris(β-perfluoronaphthyl)borane (PNB) as a Highly Active Cocatalyst for Metallocene-Mediated Ziegler−Natta α-Olefin Polymerization.' Organometallics, 1994.

- [2] Oestreich, M., et al. 'B(C6F5)3: Catalyst or Initiator? Insights from Computational Studies into Surrogate Silicon Chemistry.' ACS Publications, 2018.

- [3] Chen, Z., et al. 'Tris(pentafluorophenyl) Borane as an Additive to Improve the Power Capabilities of Lithium-Ion Batteries.' ResearchGate.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Explore Compound Types